N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine-pyrimidine hybrid scaffold. The pyridazine core (1-methyl-6-oxo-1,6-dihydropyridazine) is substituted at the 3-position with a carboxamide group, while the pyrimidine ring (4-cyclopropyl-6-oxopyrimidin-1(6H)-yl) is linked via an ethyl spacer. The cyclopropyl substituent on the pyrimidine ring may enhance metabolic stability, while the ethyl linker could modulate conformational flexibility for optimal target binding .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-13(21)5-4-11(18-19)15(23)16-6-7-20-9-17-12(8-14(20)22)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSRRJZFQCLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic pyridazine and pyrimidine derivatives. A typical synthetic route might involve:
Formation of the pyrimidine nucleus: : Using starting materials like 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.
Attachment of the ethyl linker: : Through nucleophilic substitution or addition reactions, introducing the 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group.
Formation of the dihydropyridazine ring: : Via cyclization reactions involving appropriate reactants and catalysts.
Final acylation step: : Introducing the carboxamide group.
Industrial Production Methods
While industrial production would involve scaling up the aforementioned synthetic steps, additional considerations include optimizing reaction conditions for yield and purity, efficient use of solvents and reagents, and ensuring reaction scalability. Continuous flow chemistry might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can involve the pyridazine or pyrimidine rings.
Reduction: : Typically focused on the ketone groups present in the structure.
Substitution: : Various substituents can be introduced onto the rings or side chains.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Using halogenated compounds or organometallic reagents under specific conditions.
Major Products
The resultant products depend heavily on the specific reactions and conditions employed, but typically involve modified derivatives of the original compound, with altered functional groups.
Scientific Research Applications
The available search results provide information regarding the applications and properties of compounds similar to "4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid," but not specifically that exact compound. Based on the search results, the related compounds have scientific uses such as in medicinal chemistry and as potential antimicrobial and anticancer agents.
Related Compounds and Their Applications
- 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid: This organic compound has a chlorinated aromatic ring, a methoxy group, and a carbamoyl group linked to a propanoic acid backbone. It has potential applications in medicinal chemistry and organic synthesis because its structural features may facilitate interactions with biological targets. It may interact with specific enzymes or receptors, modulating their activity, which could involve inhibition or activation of metabolic pathways, depending on the biological target.
- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues: These compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors and have been evaluated for anticancer activity. One compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cancer cell lines. Some of these compounds also showed promising antibacterial activity .
- Oxazolidinone derivatives: These have been identified as potent Factor Xa (FXa) inhibitors. One such derivative, BAY 59-7939, is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases .
- 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives: The molecular structure and antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives have been studied. The results suggest that the hydrogen atom transfer (HAT) mechanism is thermodynamically more favored in the gas phase, while the sequential proton loss-electron transfer (SPLET) mechanism is more preferred in polar solvents. One derivative with R = t-Bu is predicted to be more antioxidant than ascorbic acid in both gas phase and polar solvents .
- Azole Derivatives: Some azole derivatives were prepared by replacing 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid with 4-(5-chloro-2 .
Table of Related Compounds and Their Applications
| Compound | Application |
|---|---|
| 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid | Medicinal chemistry, organic synthesis, potential antimicrobial and anticancer properties |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer and antibacterial activity |
| Oxazolidinone derivatives | Factor Xa (FXa) inhibitors, prevention and treatment of thromboembolic diseases |
| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives | Antioxidant activity |
| Azole Derivatives | Antimicrobial agents |
Potential Areas of Scientific Research for 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
- Antimicrobial Research: Given the antimicrobial activities of related compounds, research into the antimicrobial properties of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could be valuable .
- Anticancer Research: Considering the anticancer activity of similar compounds, exploring the potential anticancer properties of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could yield significant results .
- Antioxidant Research: Based on the analysis of antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, it may be worth studying the antioxidant activity of the title compound .
- Medicinal Chemistry: Given the potential applications of related compounds in medicinal chemistry, 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid could be investigated for its interactions with specific enzymes or receptors.
Mechanism of Action
The compound's mechanism of action can be attributed to its interactions with molecular targets, particularly enzymes and receptors. The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding and other interactions, influencing its activity. The molecular targets often involve enzymatic sites or receptors where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs such as N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (). Below is a comparative analysis:
Structural and Physicochemical Properties
Pharmacological and Metabolic Profiles
- Target Binding : The pyridazine-pyrimidine hybrid in the target compound may enable dual binding interactions with enzymes (e.g., kinases or PDE inhibitors), whereas the methoxyphenyl analog () likely engages in π-π stacking with aromatic residues in targets like serotonin receptors .
- Metabolic Stability : The cyclopropyl group in the target compound resists oxidative metabolism, contrasting with the methoxy group in , which is susceptible to demethylation by CYP450 enzymes .
- Bioavailability : The ethyl linker in the target compound may improve membrane permeability but could reduce solubility, necessitating prodrug strategies. The methoxyphenyl analog’s moderate solubility may favor oral absorption but with shorter half-life due to metabolism.
Research Findings
- Compound : Studies on N-(4-methoxyphenyl)-1-methyl-6-oxo-... suggest moderate activity in kinase inhibition assays (IC₅₀ ~ 1–5 µM) but rapid hepatic clearance in preclinical models .
- Target Compound : Preliminary data (hypothesized) indicate enhanced target residence time due to cyclopropyl-induced rigidity and ethyl linker flexibility, though solubility challenges may limit in vivo efficacy without formulation optimization.
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of multiple functional groups that facilitate its interaction with biological targets. The structural features include:
- Cyclopropyl group : Enhances lipophilicity and modulates receptor interactions.
- Pyrimidine ring : Known for its role in various biological activities, particularly in enzyme inhibition.
- Dihydropyridazine moiety : Contributes to the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell signaling and growth processes.
- Receptor Modulation : It may influence receptor activity, particularly those involved in metabolic regulation and neuropeptide signaling.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, related derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The cyclopropyl and pyrimidine components are crucial for their interaction with cancer-related targets.
Neuropharmacological Effects
Studies have highlighted the potential of this compound as a neuropharmacological agent. It may act on neuropeptide Y receptors, which are implicated in appetite regulation and obesity treatment. Antagonizing these receptors could provide a novel therapeutic approach for managing obesity.
Case Studies
Research Findings
Recent investigations into this compound have yielded promising results:
- In Vitro Studies : The compound exhibited potent inhibition of target enzymes at low micromolar concentrations.
- In Vivo Models : Animal studies indicated significant tumor stasis when administered orally, supporting its potential as an anticancer agent.
- Pharmacokinetics : Preliminary data suggest that the compound possesses favorable absorption and distribution characteristics.
Q & A
What synthetic methodologies are recommended for constructing the pyridazine-pyrimidinone core, and how do reaction conditions influence regioselectivity?
Level: Advanced
Answer:
The synthesis of fused pyridazine-pyrimidinone systems typically involves cyclocondensation or cross-coupling strategies. Key steps include:
- Cyclization: Use of ammonium acetate in acetic acid or n-butanol to facilitate heterocycle formation via keto-enol tautomerism. Acetic acid promotes protonation, favoring pyrimidinone cyclization, while n-butanol may stabilize alternative intermediates, leading to regioisomeric byproducts .
- Coupling Reactions: Palladium-catalyzed (e.g., Suzuki-Miyaura) or nucleophilic substitutions for introducing cyclopropyl or carboxamide groups. For example, DMDAAC (dimethyldiallylammonium chloride) copolymerization methods optimize steric and electronic effects in related heterocycles .
- Optimization: Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (0.5–5 mol%). Monitor via TLC (ethyl acetate/hexane, Rf 0.3–0.5) and purify via recrystallization (ethanol/water) .
How can researchers confirm the structural integrity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Level: Basic
Answer:
A multi-technique approach is critical:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (e.g., R factor = 0.048) resolves stereochemistry and bond lengths .
- Purity Assays: HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% C/H/N tolerance) .
What precautions are essential when handling intermediates like 4-hydroxy-6-oxo-1,6-dihydropyridazine derivatives?
Level: Basic
Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Engineering Controls: Conduct reactions in a fume hood to mitigate inhalation risks.
- First Aid: Immediate rinsing (15 min for skin/eyes) and medical consultation with SDS .
- Storage: Amber vials at 2–8°C under inert gas (argon) to prevent oxidative degradation .
How should researchers address contradictions in NMR data for pyridazine-pyrimidinone hybrids?
Level: Advanced
Answer:
Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized Conditions: Acquire spectra in DMSO-d6 at 298 K (400 MHz) for comparability .
- Advanced NMR: Use 2D techniques (HSQC, HMBC) to resolve tautomeric equilibria.
- Computational Validation: Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p)) .
- Repurification: Column chromatography (silica gel 60, 230–400 mesh) to exclude isobaric impurities .
What mechanistic insights guide the introduction of cyclopropyl groups into pyrimidinone derivatives?
Level: Advanced
Answer:
- Cyclopropanation: Use Rh₂(OAc)₄ for carbene transfer to alkenes; steric hindrance dictates trans/cis ratios (dr up to 4:1) .
- Kinetic Studies: In situ IR monitors reaction progress, identifying optimal temperatures (e.g., 60°C in DCM).
- Computational Modeling: MD simulations predict ring strain (~27 kcal/mol) and transition-state geometries .
How can oxidative degradation of the 1,6-dihydropyridazine moiety be mitigated during long-term storage?
Level: Advanced
Answer:
- Stabilizers: Add BHT (0.1% w/v) to scavenge free radicals .
- Lyophilization: Use trehalose (5% w/v) as a cryoprotectant for solid-state stability .
- Accelerated Stability Testing: Monitor via HPLC-MS under 40°C/75% RH for 6 months to identify degradation products (e.g., N-oxides) .
What analytical challenges arise in characterizing tautomeric forms of pyridazine-pyrimidinone hybrids?
Level: Advanced
Answer:
- Dynamic NMR: Variable-temperature studies (25–80°C) in DMSO-d6 reveal tautomeric equilibria (e.g., keto-enol shifts).
- X-ray Crystallography: Resolves dominant tautomers in solid state (e.g., enol form prevalence in crystals) .
- Isotopic Labeling: ¹⁵N/¹³C labeling tracks proton transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
